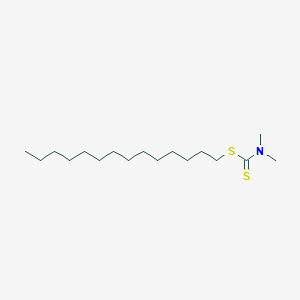
Tetradecyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl dimethylcarbamodithioate is an organic compound with the molecular formula C17H35NS2. It is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Tetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: The compound has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tetradecyl dimethylcarbamodithioate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s surfactant properties allow it to adsorb onto surfaces, providing a protective layer that prevents corrosion. The molecular targets include microbial cell membranes and metal surfaces .
Comparison with Similar Compounds
- Tetradecyl dimethyl benzyl ammonium chloride (TDBAC)
- Tributyl tetradecyl phosphonium chloride (TTPC)
Comparison: Tetradecyl dimethylcarbamodithioate is unique in its dual functionality as both a surfactant and a corrosion inhibitor. While TDBAC and TTPC are primarily used as antimicrobial agents and corrosion inhibitors, this compound offers additional benefits due to its specific chemical structure, which enhances its adsorption properties and effectiveness in various applications .
Properties
CAS No. |
6313-72-0 |
|---|---|
Molecular Formula |
C17H35NS2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
tetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
InChI Key |
PIMMKCQTAHLJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



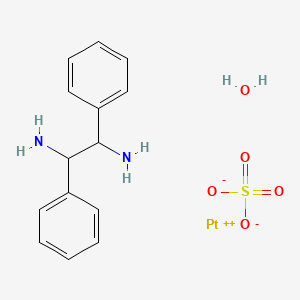
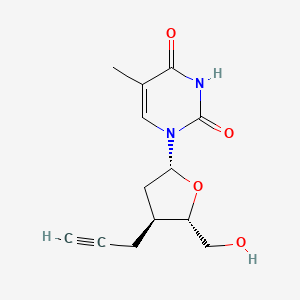



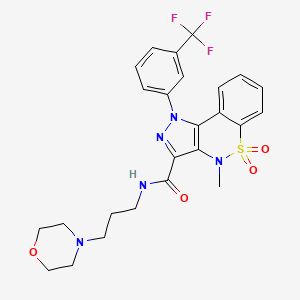
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



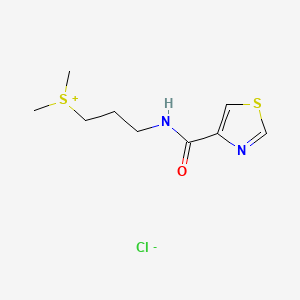
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
